3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline

Peptide Synthesis SPPS Peptidomimetic Design

This Fmoc-protected THIQ derivative features a unique 3-aminomethyl primary amine handle—structurally distinct from Fmoc-Tic-OH's carboxylic acid. The rigid bicyclic core introduces conformational constraint critical for peptidomimetic design and parallel library synthesis. Dual Fmoc/primary amine system enables bidirectional SPPS strategies. Request a quote for high-purity (≥98%) research quantities.

Molecular Formula C25H24N2O2
Molecular Weight 384.5
CAS No. 1187933-39-6
Cat. No. B1650603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline
CAS1187933-39-6
Molecular FormulaC25H24N2O2
Molecular Weight384.5
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN
InChIInChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2
InChIKeyGHBGSKWVDCQDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS 1187933-39-6) Technical Procurement Overview


3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS 1187933-39-6) is a protected, non-proteinogenic amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a 3-aminomethyl substituent on a conformationally constrained 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . This compound is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) and peptidomimetic design, where its rigid bicyclic core and primary amine handle provide distinct synthetic versatility compared to more common carboxylic acid-terminated analogs [1].

Why 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS 1187933-39-6) Cannot Be Replaced by Standard Fmoc-Tic-OH or Fmoc-TIQ-OH


Direct substitution of 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline with in-class alternatives such as Fmoc-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or other Fmoc-TIQ derivatives is not scientifically equivalent. The defining 3-aminomethyl group (a primary amine) of this compound is structurally and functionally distinct from the 3-carboxylic acid found in Fmoc-Tic-OH . This difference fundamentally alters the compound's synthetic utility: the aminomethyl group serves as a nucleophilic handle for further derivatization (e.g., amide bond formation, reductive amination) in a manner that a carboxylic acid cannot. Furthermore, the combination of the rigid THIQ core with an exocyclic primary amine provides a unique conformational constraint that cannot be achieved with more flexible linear analogs, thereby directly impacting the secondary structure and target binding of the final peptidomimetic [1].

Quantitative Differentiation Evidence for 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS 1187933-39-6)


Functional Group Analysis: Aminomethyl vs. Carboxylic Acid Handle

3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline features a primary amine (-NH2) at the 3-position of the THIQ scaffold. This contrasts with Fmoc-Tic-OH, which bears a carboxylic acid (-COOH) at the same position. The primary amine in the target compound is a nucleophilic center that can participate in distinct coupling reactions (e.g., with activated carboxylic acids) to form amide bonds, effectively extending the peptide chain or adding additional functional modules . In contrast, the carboxylic acid of Fmoc-Tic-OH is typically activated for coupling to an amine on the growing peptide chain. This fundamental difference in chemical reactivity dictates that these two building blocks are not interchangeable in synthetic protocols; they address opposite ends of a nascent amide bond .

Peptide Synthesis SPPS Peptidomimetic Design

Computational Physicochemical Property Comparison: Lipophilicity and Polar Surface Area

Computational predictions of key physicochemical properties reveal quantifiable differences between 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline and its closest analog, Fmoc-Tic-OH. The target compound exhibits a higher predicted partition coefficient (LogP) of 4.32, compared to Fmoc-Tic-OH's predicted LogP of 4.15 . This indicates increased lipophilicity for the aminomethyl derivative, which may influence its behavior in partitioning and solubility. Conversely, the target compound has a lower Topological Polar Surface Area (TPSA) of 55.56 Ų versus 66.84 Ų for Fmoc-Tic-OH, suggesting a marginally different profile for passive membrane permeability .

Drug Design ADME Peptide Property Prediction

Synthetic Utility in SPPS: Orthogonal Protection and Constraint

The compound provides the Fmoc protecting group, which is the gold standard for orthogonal protection in SPPS, allowing for selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . While many Fmoc-protected amino acids share this feature, the unique combination with the rigid, non-proteinogenic THIQ scaffold introduces a constrained geometry into a peptide sequence, a property leveraged to influence secondary structure [1]. The aminomethyl group further distinguishes it by offering a primary amine as a site for post-synthetic modification or as a point of attachment for linker chemistry that is not available in Fmoc-Tic-OH .

Solid-Phase Peptide Synthesis Fmoc Chemistry Peptide Conformation

Key Procurement-Driven Application Scenarios for 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS 1187933-39-6)


Synthesis of Conformationally Constrained Peptidomimetics for Drug Discovery

The rigid THIQ core of this compound is a validated scaffold for introducing conformational restriction into peptides, a strategy known to enhance target binding affinity and stability [1]. Its primary aminomethyl handle allows for specific conjugation or extension, making it a valuable building block in the design of peptidomimetics where a nucleophilic amine is required for coupling [2].

Development of Novel Solid-Phase Peptide Synthesis (SPPS) Linkers and Handles

The unique combination of an Fmoc-protected secondary amine on the THIQ ring and a free primary amine on the aminomethyl group provides a dual handle system. This can be exploited in SPPS for the creation of specialized linkers or for incorporating the scaffold as a central core from which synthesis can proceed in two directions .

Construction of Small-Molecule Libraries Based on the THIQ Scaffold

The 3-aminomethyl-THIQ core is a privileged structure in medicinal chemistry. This Fmoc-protected derivative is a strategic starting material for the parallel synthesis of diverse small-molecule libraries, where the Fmoc group is used for N-protection during modifications of the primary amine, or vice versa .

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